molecular formula C12H19BrS B129903 2-Bromo-3-octylthiophene CAS No. 145543-83-5

2-Bromo-3-octylthiophene

Cat. No.: B129903
CAS No.: 145543-83-5
M. Wt: 275.25 g/mol
InChI Key: ISONQKSIWXLJOQ-UHFFFAOYSA-N
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Description

2-Bromo-3-octylthiophene is an organic compound with the molecular formula C12H19BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the second position and an octyl group at the third position of the thiophene ring

Mechanism of Action

Mode of Action

2-Bromo-3-octylthiophene interacts with its targets by inhibiting their activity. It may also restrict the activity of certain transcription factors, such as NF-κB . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.

Pharmacokinetics

It is known that the compound exhibits solubility in a majority of organic solvents This suggests that it may have good bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in organic solvents suggests that it may be more effective in lipid-rich environments . Additionally, it is recommended to store the compound in a dark place, sealed in dry conditions, suggesting that light and moisture may affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-octylthiophene can be synthesized through various methods, including:

    Bromination of 3-octylthiophene: This method involves the bromination of 3-octylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or benzoyl peroxide. The reaction typically occurs at room temperature or slightly elevated temperatures.

    Grignard Reaction: Another method involves the reaction of 3-octylthiophene with a Grignard reagent, followed by bromination. This method allows for the selective introduction of the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using N-bromosuccinimide due to its efficiency and selectivity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-octylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or organomagnesium compounds.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are used to form carbon-carbon bonds. These reactions typically require palladium catalysts and appropriate ligands.

    Oxidation and Reduction: Although less common, the thiophene ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as lithium diisopropylamide (LDA) or butyllithium (BuLi) are commonly used.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine are used in the presence of bases like potassium carbonate.

Major Products:

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromo-3-octylthiophene has a wide range of applications in scientific research, including:

    Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and oligomers, which are essential components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

    Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: Preliminary studies suggest potential biological activity, including cytotoxic effects on cancer cell lines and antibacterial properties.

    Nanotechnology: It serves as a precursor for the synthesis of nanomaterials with applications in sensors and other advanced technologies.

Comparison with Similar Compounds

  • 2-Bromo-3-hexylthiophene
  • 2-Bromo-3-methylthiophene
  • 2,5-Dibromo-3-octylthiophene

Comparison: 2-Bromo-3-octylthiophene is unique due to its longer alkyl chain, which imparts distinct solubility and electronic properties compared to its shorter-chain analogs. This makes it particularly suitable for applications in organic electronics where specific solubility and film-forming properties are required .

Properties

IUPAC Name

2-bromo-3-octylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISONQKSIWXLJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444485
Record name 2-Bromo-3-octylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145543-83-5
Record name 2-Bromo-3-octylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-n-octylthiophene
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Synthesis routes and methods I

Procedure details

To a 250 mL of two-ported flask filled with 3-octylthiophene (10.00 g, 50.93 mmol) was added 60 mL of DMF. A solution of NBS (9.26 g, 52.03 mmol) in 60 mL of DMF was added dropwise in an iced saline bath. After addition was completed, the mixture was warmed to the room temperature and then stirred at this temperature overnight. The reaction was stopped and the resultant product was poured into 200 mL of water. The mixture was extracted with dichloromethane (60 mL×4). The organic phase was washed with aqueous potassium hydroxide solution (2 M, 100 mL), saturated saline (100 mL) and water (100 mL×2), successively. The organic phase was dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The resultant product was separated with chromatographic column, in which eluant was petroleum ether, to give a liquid as oil (12.60 g, yield: 89%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.26 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
89%

Synthesis routes and methods II

Procedure details

3-Octylthiophene (45 g) was dissolved in DMF (327 mL). NBS (40.75 g) was dissolved in DMF (300 mL) and was subsequently added dropped to the 3-octylthiophene solution at room temperature under the darkness. The reaction mixture was subsequently stirred at room temperature overnight, slowly diluted with water (800 mL) and extracted with diethyl ether (3×300 mL). The combined organic extracts were subsequently washed with brine (2×200 mL) and water (200 mL). The organic phase was dried over anhydrous magnesium sulfate and concentrated. Vacuum distillation of the crude residue afforded the title compound as a colorless liquid (56.0 g, yield: 89%): 1H NMR (300 MHz, CDCl3, ppm) δ: 7.15-7.13(d, 1H), 6.78-6.76(d, 1H), 2.57-2.52(t, 2H), 1.59-1.54(m, 2H), 1.29-1.27(m, 10H), 0.90-0.86(t, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
327 mL
Type
solvent
Reaction Step One
Name
Quantity
40.75 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
89%
Customer
Q & A

Q1: What is the significance of 2-bromo-3-octylthiophene in the synthesis of regioregular polythiophenes?

A: this compound serves as a key monomer in the synthesis of regioregular poly(3-octylthiophene) []. Its tributyltin derivative, specifically, allows for controlled polymerization via palladium-catalyzed cross-coupling reactions, leading to a highly regioregular polymer structure with a head-to-tail (HT) coupling exceeding 95% []. This regioregularity significantly impacts the polymer's optical and electronic properties, resulting in enhanced conjugation and desirable characteristics for applications in organic electronics.

Q2: How does the regioregularity of poly(3-octylthiophene) synthesized from this compound compare to its random counterpart, and what are the implications of these differences?

A: The research clearly demonstrates that poly(3-octylthiophene) synthesized from this compound exhibits significantly higher regioregularity compared to its randomly synthesized counterpart []. This controlled structure leads to a red-shift in the absorption maximum (λmax = 448 nm), indicating a longer mean conjugation length and improved electron delocalization along the polymer backbone []. This enhanced conjugation directly translates to improved conductivity and desirable optoelectronic properties, making regioregular poly(3-octylthiophene) highly attractive for applications in organic electronics and related fields.

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